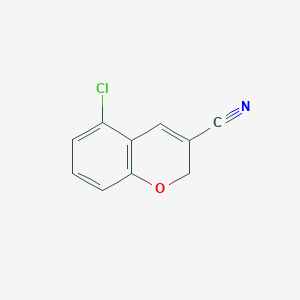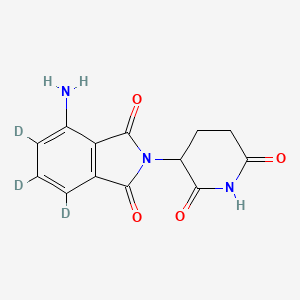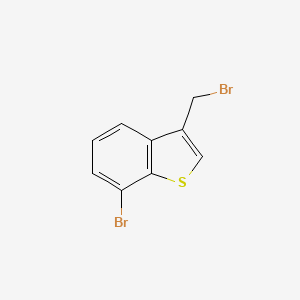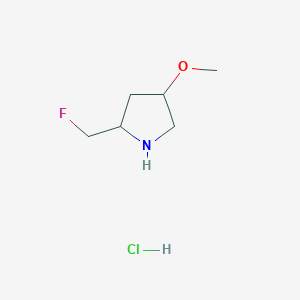
2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by the presence of a fluoromethyl group and a methoxy group attached to a pyrrolidine ring, making it an interesting subject for synthetic and mechanistic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride typically involves the use of chiral starting materials and reagents to ensure the desired stereochemistry. One common approach is the asymmetric synthesis using chiral catalysts or auxiliaries. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from -78°C to room temperature to control the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using continuous flow reactors to ensure high yield and purity. The use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .
化学反应分析
Types of Reactions
(2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can lead to the formation of azides or nitriles.
科学研究应用
(2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
- (2S,4S)-2-(Hydroxymethyl)-4-methoxypyrrolidine hydrochloride
- (2S,4S)-2-(Chloromethyl)-4-methoxypyrrolidine hydrochloride
- (2S,4S)-2-(Bromomethyl)-4-methoxypyrrolidine hydrochloride
Uniqueness
(2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
属性
分子式 |
C6H13ClFNO |
|---|---|
分子量 |
169.62 g/mol |
IUPAC 名称 |
2-(fluoromethyl)-4-methoxypyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H12FNO.ClH/c1-9-6-2-5(3-7)8-4-6;/h5-6,8H,2-4H2,1H3;1H |
InChI 键 |
HSGPJXMRKQZAJH-UHFFFAOYSA-N |
规范 SMILES |
COC1CC(NC1)CF.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



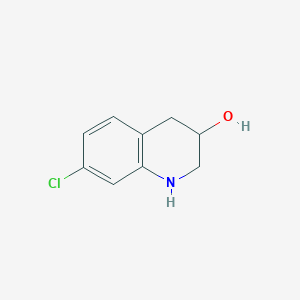

![1-Methyl-2-methylidene-9-propan-2-yl-5-oxatricyclo[5.4.0.03,8]undecan-4-one](/img/structure/B12311857.png)
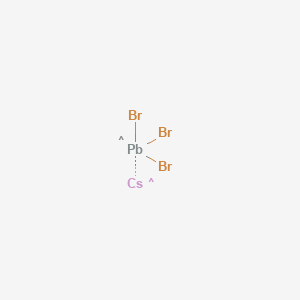

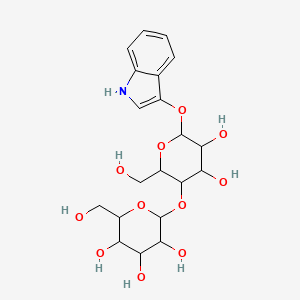
![3-Chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B12311889.png)

